molecular formula C34H51Cl3O2 B11072497 [(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4,4-trichlorobut-3-enoate

[(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4,4-trichlorobut-3-enoate

Cat. No.: B11072497
M. Wt: 598.1 g/mol
InChI Key: JSCMEUWYUKVUGU-RHCWIAGWSA-N
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Description

The compound [(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4,4-trichlorobut-3-enoate is a complex organic moleculesteroids and is characterized by its intricate structure, which includes multiple chiral centers and a trichlorobutenoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Formation of the steroid backbone: This is achieved through a series of cyclization reactions, often starting from squalene or lanosterol.

    Introduction of the side chain: The side chain at the 17-position is introduced via alkylation reactions.

    Esterification: The final step involves the esterification of the hydroxyl group at the 3-position with 3,4,4-trichlorobut-3-enoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors for cyclization and specialized equipment for handling the chlorinated intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 3-position.

    Reduction: Reduction reactions can occur at the double bonds present in the side chain.

    Substitution: The trichlorobutenoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated derivatives of the side chain.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a model compound for studying steroid chemistry and reactions involving complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active steroids.

    Industry: Used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorobutenoate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally similar steroid with a hydroxyl group at the 3-position.

    Testosterone: Another steroid with a similar backbone but different functional groups.

    Corticosteroids: A class of steroids with similar structures but different side chains and functional groups.

Uniqueness

The uniqueness of [(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4,4-trichlorobut-3-enoate lies in its trichlorobutenoate ester group, which imparts unique chemical reactivity and potential biological activity compared to other steroids.

Properties

Molecular Formula

C34H51Cl3O2

Molecular Weight

598.1 g/mol

IUPAC Name

[(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C34H51Cl3O2/c1-21(2)10-9-11-22(3)23-14-18-34(8)25-12-13-27-31(4,5)28(39-29(38)20-26(35)30(36)37)16-17-32(27,6)24(25)15-19-33(23,34)7/h10,22-23,27-28H,9,11-20H2,1-8H3/t22-,23-,27?,28+,32-,33-,34+/m1/s1

InChI Key

JSCMEUWYUKVUGU-RHCWIAGWSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)CC(=C(Cl)Cl)Cl)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)CC(=C(Cl)Cl)Cl)C)C)C

Origin of Product

United States

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